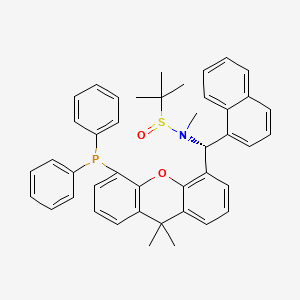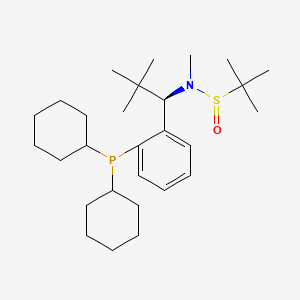
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxypropoxy group attached to the ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Methoxypropoxy Group: The methoxypropoxy group can be attached through etherification reactions, where the hydroxyl group of the propanol derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(3-Methoxypropoxy)ethyl)-2,3-dihydro-1H-isoindole: Contains a similar methoxypropoxy group but differs in the core structure.
Propylene glycol methyl ether: Shares the methoxypropoxy group but lacks the pyrazole ring.
Uniqueness
1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H17N3O2 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-[2-(3-methoxypropoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2/c1-13-6-2-7-14-8-5-12-4-3-9(10)11-12/h3-4H,2,5-8H2,1H3,(H2,10,11) |
Clave InChI |
UHBCRZFUHMPKNG-UHFFFAOYSA-N |
SMILES canónico |
COCCCOCCN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)



![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)





![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)


